N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a pyrrole ethyl carboxamide side chain. The substitution at the 3-position with a pyrrole-containing ethyl group may enhance binding affinity to specific targets, such as enzymes or receptors, due to the electron-rich nature of the pyrrole moiety .
Synthetic routes for analogous pyrazole carboxamides often employ carbodiimide-based coupling agents like EDCI and HOBt, as described in the synthesis of 1,5-diarylpyrazole carboxamides . This suggests that the target compound could be synthesized via similar methodologies, with modifications to incorporate the pyrrole ethyl substituent.
Properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-12(14-4-8-16-5-1-2-6-16)11-10-15-17-7-3-9-19-13(11)17/h1-2,5-6,10H,3-4,7-9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNMDGNMISFSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCN3C=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.28 g/mol
- IUPAC Name : this compound
This compound features a pyrrole ring and a pyrazolo[5,1-b][1,3]oxazine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research has shown that derivatives containing the pyrrole and pyrazole structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.8 µg/mL against Mycobacterium tuberculosis and various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Compounds similar in structure have demonstrated strong antibacterial and antitubercular activities through inhibition of key enzymes such as dihydrofolate reductase (DHFR) .
Anticancer Potential
The compound's structural components suggest potential anticancer properties:
- Studies indicate that compounds with similar scaffolds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Molecular docking studies have revealed that these compounds can interact effectively with targets involved in cancer progression.
Enzyme Inhibition
The compound has shown promise in enzyme inhibition:
- It has been evaluated for its ability to inhibit enoyl-acyl carrier protein (ACP) reductase and DHFR enzymes, which are critical in bacterial cell wall synthesis and folate metabolism respectively .
- The binding interactions at the active sites of these enzymes suggest a mechanism by which the compound exerts its biological effects, potentially leading to therapeutic applications in infectious diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
The mechanisms underlying the biological activities of this compound include:
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM)
- Structure : Shares the pyrazolo-oxazine core but substitutes the pyrrole ethyl group with a 4-fluorobenzyl moiety.
N-(Pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Structure : Substitutes the pyrrole ethyl group with a pyridin-2-ylmethyl chain.
- Key Implications : The pyridine nitrogen may improve aqueous solubility via hydrogen bonding, contrasting with the hydrophobic pyrrole group in the target compound .
Functional Group Variations
6-(2H-1,3-Benzodioxol-5-yl)-N-[(3-Chlorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
- Structure : Features a pyrazolo[5,1-c][1,4]oxazine core (isomeric to the target compound) with benzodioxol and 3-chlorobenzyl groups.
- Key Differences: The altered oxazine ring position (1,4 vs. 1,3) may affect ring puckering and binding pocket compatibility.
Boronic Acid Derivatives
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic Acid Pinacol Ester
- Structure : Replaces the carboxamide with a boronic ester group.
- Utility : Serves as a Suzuki coupling intermediate for further functionalization, highlighting the versatility of the pyrazolo-oxazine core in medicinal chemistry .
Structural and Property Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
